N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide
Description
This compound is a structurally complex heterocyclic molecule featuring a fused tetrahydrothieno[2,3-c]pyridine core modified with acetyl, benzo[d]thiazole, and dichlorothiophene substituents. Its molecular formula is C₂₁H₁₆Cl₂N₄O₂S₃, though explicit data on its physical properties (e.g., melting point, solubility) remain unreported in the available literature . The benzo[d]thiazole moiety is a common pharmacophore in medicinal chemistry, often associated with kinase inhibition and antimicrobial activity, while the dichlorothiophene group may enhance lipophilicity and metabolic stability .
Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2,5-dichlorothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N3O2S3/c1-10(27)26-7-6-11-15(9-26)30-21(25-19(28)12-8-16(22)31-18(12)23)17(11)20-24-13-4-2-3-5-14(13)29-20/h2-5,8H,6-7,9H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYKMKBLOPZJKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=C(SC(=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity. They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity.
Mode of Action
tuberculosis. The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs.
Biochemical Pathways
Result of Action
tuberculosis, suggesting they may have bactericidal or bacteriostatic effects.
Biological Activity
The compound N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . It features a complex structure that includes a benzo[d]thiazole moiety and a tetrahydrothieno-pyridine core. The presence of dichlorothiophene enhances its pharmacological potential.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this structure exhibit significant antimicrobial properties. For instance, benzothiazole derivatives have shown notable activity against Mycobacterium tuberculosis (M. tuberculosis) with minimum inhibitory concentrations (MICs) ranging from 100 to 250 µg/mL . The incorporation of the thieno-pyridine structure may enhance this activity due to synergistic effects.
Cytotoxicity
Research has demonstrated moderate cytotoxicity against various cancer cell lines. One study reported that related compounds showed IC50 values indicating effective inhibition of cell proliferation in human cancer cells .
The proposed mechanism of action for these compounds involves interference with bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial survival. This is particularly relevant for anti-tubercular activity where the integrity of the mycobacterial cell wall is critical .
Study 1: Anti-Tubercular Activity
A recent study synthesized several benzothiazole derivatives and evaluated their anti-tubercular activity. Among these, the compound exhibited an MIC of 100 µg/mL against M. tuberculosis, indicating promising potential as an anti-TB agent . The study utilized various synthetic routes including Knoevenagel condensation and microwave-assisted synthesis.
Study 2: Cytotoxicity Evaluation
Another investigation focused on the cytotoxic effects of thieno-pyridine derivatives on different cancer cell lines. The results showed that certain derivatives had IC50 values ranging from 10 to 30 µM, suggesting they could serve as lead compounds for further development in cancer therapy .
Table: Biological Activity Summary
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of benzothiazole exhibit significant antimicrobial activity. The compound has shown promise as an anti-tubercular agent , targeting Mycobacterium tuberculosis effectively. Its mechanism of action likely involves interference with key metabolic pathways in the bacteria, leading to reduced viability and proliferation .
Enzyme Inhibition
In silico studies have suggested that the compound may act as an inhibitor of specific enzymes related to various diseases. For instance, it has been investigated for its potential to inhibit acetylcholinesterase and α-glucosidase activities, which are crucial in the management of conditions like Alzheimer's disease and Type 2 diabetes mellitus .
Therapeutic Applications
The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development in several areas:
- Antitubercular Therapy : Given its efficacy against tuberculosis, further studies could lead to the development of new treatments for resistant strains.
- Neurological Disorders : Its potential as an acetylcholinesterase inhibitor positions it as a candidate for treating neurodegenerative diseases like Alzheimer's.
- Antidiabetic Agents : By inhibiting α-glucosidase, it may help manage blood sugar levels in diabetic patients.
Crystal Structure Analysis
Recent studies have utilized X-ray crystallography to elucidate the crystal structure of related compounds. These analyses provide insights into the molecular interactions and stability of the compounds under physiological conditions . Understanding these structures is crucial for rational drug design.
Synthesis and Characterization
The synthesis of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide has been documented in various research articles. Techniques such as one-pot reactions have been employed to streamline synthesis while maintaining high yields and purity .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Halogenation: The target compound’s 2,5-dichlorothiophene group increases molecular weight (522.5 g/mol) compared to non-halogenated analogs like the pyrazole derivative (437.5 g/mol) . Halogens typically enhance lipophilicity (logP), which could improve blood-brain barrier penetration but reduce aqueous solubility .
- Benzyl vs. Acetyl Groups : The benzyl-substituted analog (538.2 g/mol) exhibits higher molecular weight than the acetylated target compound, suggesting divergent pharmacokinetic profiles .
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm structural integrity, focusing on aromatic protons (δ 7.0–8.5 ppm) and acetyl group signals (δ ~2.1 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity (>95%) .
- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns, ensuring accurate mass matches theoretical values (e.g., [M+H]) .
How can researchers optimize low yields in the final amide coupling step?
Advanced Research Question
Low yields often stem from steric hindrance or poor solubility. Methodological solutions include:
- Solvent Selection : Switch to polar aprotic solvents (e.g., DMF) to enhance reactant solubility .
- Catalyst Use : Add 4-dimethylaminopyridine (DMAP) to accelerate coupling .
- Temperature Control : Conduct reactions at 0–5°C to minimize side reactions, followed by gradual warming .
Example : In analogous compounds, optimizing solvent (DMF vs. THF) increased yields from 45% to 72% .
How should contradictory spectroscopic data (e.g., NMR vs. IR) be resolved?
Advanced Research Question
Discrepancies may arise from impurities or tautomeric forms. Follow this protocol:
Repurify the compound via recrystallization (e.g., methanol/water) or column chromatography .
Cross-validate with 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals .
Supplement with IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1680–1720 cm) to resolve tautomerism .
Case Study : In thieno-pyrimidine derivatives, IR confirmed the absence of enol tautomers, reconciling NMR data .
What strategies are recommended for designing bioactivity assays based on structural features?
Advanced Research Question
Leverage the compound’s heterocyclic core (thiophene, benzothiazole) for target-specific assays:
- Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR) using fluorescence polarization assays, noting IC values .
- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY) to track penetration in cancer cell lines (e.g., HeLa) .
- Metabolic Stability : Perform microsomal assays (human liver microsomes) with LC-MS quantification to assess CYP450 interactions .
How can computational methods aid in predicting the compound’s reactivity or binding modes?
Advanced Research Question
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., ATP-binding pockets) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .
What are the best practices for scaling up synthesis without compromising purity?
Advanced Research Question
- Batch Reactor Optimization : Maintain consistent stirring and temperature control during exothermic steps .
- Workflow Adjustments : Replace column chromatography with recrystallization for large-scale purification (e.g., methanol/water) .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
